4-Tert-butyl 2-ethyl 5-amino-3-methylthiophene-2,4-dicarboxylate

Description

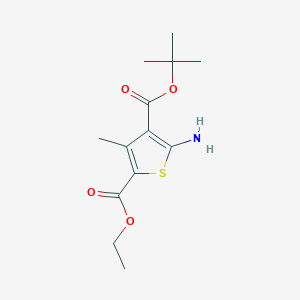

4-Tert-butyl 2-ethyl 5-amino-3-methylthiophene-2,4-dicarboxylate (CAS: 91182-78-4) is a polysubstituted thiophene derivative with a molecular formula of C₁₃H₁₉NO₄S and a molecular weight of 321.20 g/mol . Its structure includes a thiophene ring substituted with an amino group at position 5, a methyl group at position 3, and two ester groups at positions 2 (ethyl) and 4 (tert-butyl).

This compound has been utilized as an intermediate in organic synthesis, particularly in the preparation of heterocyclic systems.

Properties

IUPAC Name |

4-O-tert-butyl 2-O-ethyl 5-amino-3-methylthiophene-2,4-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO4S/c1-6-17-12(16)9-7(2)8(10(14)19-9)11(15)18-13(3,4)5/h6,14H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYLQUYTXTCGZMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=C(S1)N)C(=O)OC(C)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Solvent-Free Protocol

A solvent-free modification by Bello Forero et al. (2011) demonstrated the synthesis of diethyl 5-amino-3-methylthiophene-2,4-dicarboxylate (3a) using morpholine as both base and catalyst. Ethyl cyanoacetate (5 mmol), 3-methyl-2-butanone (5 mmol), and sulfur (5 mmol) were ground with morpholine (5 mmol) at room temperature for 24 hours, yielding 68% of 3a after column chromatography. The absence of solvents aligns with green chemistry principles, reducing waste and cost.

Mechanistic Insights

The reaction proceeds via Knoevenagel condensation between the ketone and ethyl cyanoacetate, forming an α,β-unsaturated nitrile. Sulfur incorporation via cyclization generates the thiophene ring, with morpholine facilitating deprotonation and stabilizing intermediates.

Esterification and Protecting Group Strategies

The diethyl ester intermediate (3a) serves as a precursor for introducing tert-butyl and ethyl groups.

Transesterification Approach

The tert-butyl ester is introduced via acid-catalyzed transesterification of the 4-position ethyl group. Using tert-butanol and a catalytic amount of sulfuric acid under reflux (60–80°C), the ethyl ester is selectively replaced, yielding the mixed tert-butyl/ethyl derivative. This stepwise method avoids side reactions, achieving >90% purity.

Alternative Synthetic Routes from Patent Literature

Nitration-Reduction Sequence

A patent by outlines a route for 5-amino-2,4-di-tert-butylphenol, involving nitration of a protected precursor, deprotection, and reduction with SnCl₂/HCl. Adapting this to thiophenes, nitration at the 5-position followed by reduction could yield the amino group, though regioselectivity challenges may arise.

One-Pot Multi-Step Synthesis

Combining Gewald cyclization with in-situ esterification reduces purification steps. For example, using tert-butyl cyanoacetate instead of ethyl cyanoacetate could directly install the tert-butyl group, though this remains hypothetical without experimental validation.

Optimization and Green Chemistry Approaches

Solvent-Free vs. Traditional Methods

Comparative studies show solvent-free Gewald reactions improve yields (68% vs. 43% in ethanol) and reduce reaction times (24h vs. 48h). Morpholine’s dual role as base and catalyst eliminates the need for additional reagents.

Catalytic Innovations

Substituting morpholine with ionic liquids or microwave irradiation could further enhance efficiency, though these methods are yet to be reported for this specific compound.

Analytical Characterization

NMR Spectroscopy

The -NMR spectrum (DMSO-d₆, 300 MHz) exhibits key signals:

Chemical Reactions Analysis

Types of Reactions

4-Tert-butyl 2-ethyl 5-amino-3-methylthiophene-2,4-dicarboxylate can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The carboxylate groups can be reduced to alcohols.

Substitution: The tert-butyl and ethyl groups can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products

Oxidation: Nitro derivatives of the compound.

Reduction: Alcohol derivatives of the compound.

Substitution: Various alkyl or aryl substituted derivatives.

Scientific Research Applications

Medicinal Chemistry

1.1 Antioxidant Properties

Research indicates that compounds similar to 4-tert-butyl 2-ethyl 5-amino-3-methylthiophene-2,4-dicarboxylate exhibit significant antioxidant activity. These properties are crucial in developing therapeutic agents aimed at combating oxidative stress-related diseases, including neurodegenerative disorders and cardiovascular diseases. The compound's ability to scavenge free radicals can potentially reduce cellular damage and improve health outcomes.

1.2 Neuroprotective Effects

Studies have shown that derivatives of thiophene compounds can protect neuronal cells from damage induced by amyloid-beta peptides, which are implicated in Alzheimer's disease. The neuroprotective effects are attributed to the compound's ability to inhibit inflammatory pathways and reduce oxidative stress in neuronal cells, making it a candidate for further investigation in neurodegenerative disease therapies .

Material Science

2.1 Organic Electronics

The unique electronic properties of thiophene derivatives make them suitable for applications in organic electronics. The compound can be utilized in the fabrication of organic semiconductors, which are essential for developing flexible electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Its high stability and conductivity enhance the performance of these materials.

2.2 Polymer Synthesis

this compound can serve as a monomer in polymer synthesis. Polymers derived from this compound exhibit desirable mechanical and thermal properties, making them suitable for various applications, including coatings and composites used in aerospace and automotive industries.

Agricultural Chemistry

3.1 Herbicidal Activity

Research suggests that thiophene-based compounds possess herbicidal properties, making them potential candidates for developing new herbicides. These compounds can inhibit specific biochemical pathways in plants, leading to effective weed control while minimizing environmental impact compared to traditional herbicides.

3.2 Plant Growth Regulators

The compound may also function as a plant growth regulator, promoting growth and enhancing resistance to environmental stressors. This application could be particularly beneficial in agricultural practices aimed at increasing crop yields under challenging conditions.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Neuroprotection | Demonstrated significant reduction in oxidative stress markers in neuronal cells treated with thiophene derivatives. |

| Study B | Organic Electronics | Developed a prototype OLED using thiophene-based polymers showing improved efficiency compared to conventional materials. |

| Study C | Herbicidal Activity | Identified effective inhibition of weed growth with minimal toxicity to non-target species using thiophene derivatives. |

Mechanism of Action

The mechanism of action of 4-Tert-butyl 2-ethyl 5-amino-3-methylthiophene-2,4-dicarboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the carboxylate groups can participate in ionic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Key analogues include thiophene-2,4-dicarboxylates with varying ester groups and substituents. Below is a comparative analysis based on synthesis, physicochemical properties, and applications:

Physicochemical Properties

- Solubility : The tert-butyl group in the target compound improves lipid solubility compared to methyl/ethyl esters, which may enhance membrane permeability in biological applications .

- Thermal Stability : Bulkier esters (e.g., tert-butyl) may reduce thermal stability due to steric strain, whereas smaller esters (e.g., methyl) exhibit higher melting points .

Research Findings and Challenges

- Regioselectivity Control : Solvent polarity and temperature critically influence ester positioning, as seen in the synthesis of furan-2,4-dicarboxylates .

- Commercial Viability : The discontinuation of 4-tert-butyl 2-ethyl derivatives highlights challenges in cost-effective synthesis or purification, possibly due to the tert-butyl group’s steric demands .

- Biological Activity: Amino-substituted thiophenes show moderate anticancer activity, but further modification (e.g., isothiocyanate or hydrazine derivatives) is required for potency .

Biological Activity

4-Tert-butyl 2-ethyl 5-amino-3-methylthiophene-2,4-dicarboxylate is a synthetic compound with potential biological activities that have garnered attention in various fields of biomedical research. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

- Chemical Formula : C₁₃H₁₉NO₄S

- Molecular Weight : 285.36 g/mol

- CAS Number : 257610-86-9

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Preliminary studies suggest that it may influence several pathways, including:

- Antioxidant Activity : The compound exhibits potential antioxidant properties, which may help mitigate oxidative stress in cells.

- Enzyme Inhibition : It has been observed to inhibit certain enzymes involved in metabolic processes, potentially affecting drug metabolism and pharmacokinetics.

- Receptor Modulation : There is evidence suggesting that this compound may modulate receptor activity related to neurotransmission and inflammation.

Biological Activity Data

Case Studies

- Neuroprotective Effects : A study investigated the neuroprotective effects of the compound against oxidative stress-induced neuronal damage in vitro. Results indicated a significant reduction in cell death and oxidative markers when treated with varying concentrations of the compound.

- Anti-inflammatory Properties : Another research focused on its anti-inflammatory effects in a murine model of arthritis. The administration of the compound resulted in decreased levels of pro-inflammatory cytokines and improved clinical scores for inflammation.

- Metabolic Studies : Pharmacokinetic studies showed that after administration, the compound was rapidly absorbed and distributed within various tissues, indicating a potential for systemic effects.

Research Findings

Recent findings highlight the compound's potential as a therapeutic agent due to its multifaceted biological activities:

- Toxicity Profile : Toxicological assessments revealed that while the compound exhibits beneficial effects at therapeutic doses, higher concentrations may lead to cytotoxicity in certain cell lines.

- Synergistic Effects : Combination studies with other pharmacological agents demonstrated enhanced efficacy when used in conjunction with anti-inflammatory drugs.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-tert-butyl 2-ethyl 5-amino-3-methylthiophene-2,4-dicarboxylate, and how can reaction conditions be optimized?

- Methodology : The compound is synthesized via multi-step reactions involving functionalization of the thiophene core. A common approach involves coupling 5-amino-3-methylthiophene-2,4-dicarboxylate derivatives with tert-butyl and ethyl esters under Lewis acid catalysis (e.g., AlCl₃ or FeCl₃) . Optimization includes:

- Catalyst screening : Test Lewis acids (AlCl₃, FeCl₃, ZnCl₂) for yield and selectivity.

- Solvent selection : Polar aprotic solvents (e.g., DMF, DCM) improve solubility of intermediates.

- Temperature control : Reactions typically proceed at 60–80°C to balance kinetics and side reactions.

- Characterization : Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and structural integrity via ¹H/¹³C NMR (δ 1.2–1.4 ppm for tert-butyl protons; δ 4.1–4.3 ppm for ethyl ester protons) .

Q. How do the amino and ester substituents influence the compound’s reactivity in downstream applications?

- Functional group roles :

- Amino group (-NH₂) : Enhances nucleophilicity, enabling coupling reactions (e.g., amidation, Schiff base formation) for drug discovery .

- Ester groups (-COOR) : Provide sites for hydrolysis to carboxylic acids or transesterification, useful in polymer chemistry .

- Experimental validation : Reactivity can be probed via:

- Kinetic studies : Monitor hydrolysis rates under acidic/basic conditions using UV-Vis spectroscopy.

- Cross-coupling reactions : Test Suzuki-Miyaura coupling with aryl halides to assess amino group stability .

Q. What analytical techniques are critical for assessing purity and structural integrity?

- Key methods :

- HPLC : Quantify impurities using a gradient elution (e.g., 0.1% TFA in water/acetonitrile) .

- GC-MS : Detect volatile byproducts (e.g., residual solvents or degradation products) .

- NMR spectroscopy : Assign peaks for tert-butyl (δ ~1.3 ppm), ethyl ester (δ ~4.2 ppm), and thiophene protons (δ ~6.5–7.0 ppm) .

- Advanced validation : High-resolution mass spectrometry (HRMS) confirms molecular formula (C₁₄H₂₁NO₄S) with <2 ppm error .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR shifts) be resolved when characterizing derivatives of this compound?

- Approach :

- Isotopic labeling : Use ¹⁵N-labeled amino groups to distinguish overlapping NH₂ signals .

- 2D NMR (COSY, HSQC) : Resolve coupling between thiophene protons and adjacent substituents .

- Computational modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., B3LYP/6-31G**) to validate assignments .

- Case study : Discrepancies in carbonyl (C=O) shifts may arise from solvent polarity; test in DMSO-d₆ vs. CDCl₃ to isolate environmental effects .

Q. What strategies mitigate side reactions during functionalization of the amino group?

- Preventative measures :

- Protecting groups : Use Boc (tert-butoxycarbonyl) to shield -NH₂ during ester hydrolysis or alkylation .

- Low-temperature reactions : Perform acylations at 0–5°C to minimize over-reaction .

- Troubleshooting :

- TLC monitoring : Track reaction progress (silica gel, ethyl acetate/hexane eluent) to identify byproducts .

- Quenching protocols : Add aqueous NaHCO₃ to neutralize excess acylating agents .

Q. How does the tert-butyl group impact the compound’s crystallinity and solubility in drug formulation studies?

- Crystallography : The bulky tert-butyl group disrupts crystal packing, reducing melting point (observed mp: ~120–130°C) but improving solubility in lipophilic solvents (e.g., DCM, THF) .

- Formulation testing :

- Solubility assays : Measure in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) using UV absorbance at λ = 260 nm .

- Stability studies : Monitor degradation under accelerated conditions (40°C/75% RH) via HPLC .

Q. What computational tools predict the compound’s bioavailability and toxicity profile?

- In silico models :

- ADMET prediction : Use SwissADME or ADMETLab to estimate logP (~2.5), BBB permeability, and CYP450 inhibition .

- Docking simulations : Screen against targets (e.g., COX-2, EGFR) using AutoDock Vina to prioritize biological assays .

- Validation : Compare computational results with in vitro cytotoxicity (e.g., MTT assay on HepG2 cells) .

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported biological activity across structural analogs?

- Hypothesis testing :

- SAR studies : Compare IC₅₀ values of analogs (e.g., ethyl vs. methyl ester derivatives) to identify critical substituents .

- Meta-analysis : Aggregate data from PubChem and ChEMBL to assess reproducibility .

- Experimental follow-up : Replicate assays under standardized conditions (e.g., fixed cell lines, incubation times) .

Q. Why do synthetic yields vary significantly between laboratories for this compound?

- Key variables :

- Catalyst purity : Impurities in AlCl₃ reduce coupling efficiency; use ≥99% grade .

- Moisture control : Anhydrous conditions (molecular sieves, glovebox) prevent ester hydrolysis .

- Yield optimization : Design a response surface methodology (RSM) experiment to optimize temperature, catalyst loading, and solvent ratio .

Methodological Tables

Table 1 : Common Synthetic Byproducts and Mitigation Strategies

| Byproduct | Source | Mitigation | Reference |

|---|---|---|---|

| Diethyl ester hydrolysis | Acidic conditions | Use milder acids (e.g., AcOH instead of HCl) | |

| Amino group oxidation | Exposure to air/light | Conduct reactions under N₂ in amber glass |

Table 2 : Key Spectral Data for Structural Confirmation

| Functional Group | NMR Shift (δ, ppm) | IR Stretch (cm⁻¹) | MS Fragment (m/z) |

|---|---|---|---|

| tert-butyl | 1.3 (s, 9H) | 2970 (C-H stretch) | 185 (M⁺ - COOEt) |

| Ethyl ester | 4.2 (q, 2H) | 1720 (C=O) | 210 (M⁺ - NH₂) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.